Trimethylsilyl-meso-inositol

Übersicht

Beschreibung

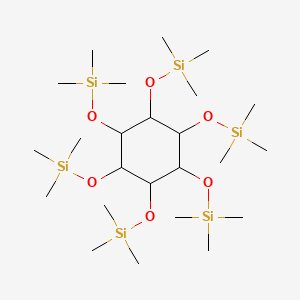

Trimethylsilyl-meso-inositol is a chemical compound with the molecular formula C24H60O6Si6. It is a derivative of inositol, a naturally occurring carbohydrate, where the hydroxyl groups are replaced with trimethylsilyl groups. This modification enhances its stability and makes it useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylsilyl-meso-inositol can be synthesized through the reaction of meso-inositol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with rigorous control of temperature and moisture. The process may also include purification steps to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylsilyl-meso-inositol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the trimethylsilyl groups with other functional groups.

Major Products Formed:

Oxidation: The oxidation of this compound can yield inositol derivatives with different oxidation states.

Reduction: Reduction reactions can produce partially reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various functionalized inositol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₂₄H₆₀O₆Si₆

- Molecular Weight : 613.24 g/mol

- CAS Number : 2582-79-8

TMS-meso-inositol is characterized by the presence of trimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it a valuable reagent in chemical synthesis and biological studies.

Biochemical Assays

TMS-meso-inositol serves as a crucial reagent in various biochemical assays due to its role in modulating inositol metabolism and signaling pathways. Its applications include:

- Substrate for Kinases : TMS-meso-inositol can be utilized as a substrate for inositol 1,4,5-trisphosphate kinases, which are involved in intracellular signaling cascades. Studies have shown that structural modifications of inositol derivatives can affect kinase activity and substrate specificity, leading to insights into enzyme mechanisms and potential therapeutic targets .

- Cellular Signaling : The compound plays a role in cellular signaling pathways related to calcium mobilization and phosphoinositide metabolism. Its use in fluorescence polarization binding assays has helped elucidate the interactions between inositol phosphates and their respective kinases .

Medicinal Chemistry

In the field of medicinal chemistry, TMS-meso-inositol is being investigated for its potential therapeutic effects:

- Antioxidant Properties : Research indicates that myo-inositol, closely related to TMS-meso-inositol, exhibits antioxidant properties that can mitigate oxidative stress. This has implications for conditions such as diabetes and cardiovascular diseases .

- Neuroprotective Effects : In studies focusing on neurological disorders, myo-inositol supplementation has been associated with improved outcomes in models of diabetic neuropathy. The biochemical pathways influenced by TMS-meso-inositol may provide insights into developing neuroprotective strategies .

Case Study 1: Inhibition of Lipid Peroxidation

A study demonstrated that myo-inositol could significantly reduce lipid peroxidation markers in plasma samples exposed to oxidative stress. The findings suggest that TMS-meso-inositol might similarly influence lipid metabolism and oxidative stress responses through its structural analogs .

Case Study 2: Antimicrobial Resistance

Research on gut-associated bacteria has shown that inositol lipids play a crucial role in bacterial fitness and resistance to antimicrobial peptides. Investigating the metabolic pathways involving TMS-meso-inositol could reveal novel strategies for combating antibiotic resistance through modulation of bacterial membrane composition .

Applications Summary Table

Wirkmechanismus

The mechanism by which trimethylsilyl-meso-inositol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors involved in inositol metabolism. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions and enhancing the stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Trimethylsilyl-meso-inositol is unique due to its enhanced stability and reactivity compared to other inositol derivatives. Similar compounds include:

Myo-inositol: A naturally occurring form of inositol.

Scyllo-inositol: Another stereoisomer of inositol.

Chiro-inositol: A biologically active form of inositol.

These compounds differ in their biological activity and applications, with this compound offering advantages in stability and versatility.

Biologische Aktivität

Trimethylsilyl-meso-inositol (TMS-meso-inositol) is a derivative of inositol, a carbohydrate that plays crucial roles in cellular signaling and metabolism. This article explores the biological activity of TMS-meso-inositol, focusing on its antioxidant properties, metabolic effects, and potential therapeutic applications.

Overview of Inositol and Its Derivatives

Inositol is a sugar alcohol that exists in several stereoisomeric forms, with myo-inositol being the most prevalent in biological systems. It is involved in various physiological processes, including cell signaling, insulin sensitivity, and lipid metabolism. The trimethylsilyl (TMS) group enhances the compound's volatility and stability, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Antioxidant Properties

Recent studies have demonstrated that myo-inositol exhibits significant antioxidant activity. It reduces oxidative damage in biological systems by decreasing lipid peroxidation and enhancing thiol group concentrations in plasma. For instance, a study showed that increasing concentrations of myo-inositol significantly decreased thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation .

Table 1: Effects of Myo-Inositol on Oxidative Stress Markers

| Concentration (mg/L) | TBARS Reduction | Carbonyl Group Reduction | Thiol Group Increase |

|---|---|---|---|

| 0.01 | 0.84-fold | 0.79-fold | 1.90-fold |

| 0.1 | 0.76-fold | 0.68-fold | 2.28-fold |

| 1.0 | 0.76-fold | 0.62-fold | 3.36-fold |

| 10 | 0.76-fold | 0.53-fold | 3.65-fold |

| 100 | 0.62-fold | 0.48-fold | 3.80-fold |

These findings suggest that TMS-meso-inositol may share similar antioxidant properties due to its structural relationship with myo-inositol.

Metabolic Effects

Myo-inositol has been shown to improve metabolic profiles in conditions such as polycystic ovary syndrome (PCOS). A study indicated that daily supplementation of myo-inositol was as effective as metformin in enhancing insulin sensitivity and reducing metabolic disturbances . Given its structural similarity, TMS-meso-inositol may also exert beneficial metabolic effects.

Case Study: Myo-Inositol in Focal Segmental Glomerulosclerosis (FSGS)

A clinical study investigated the role of urinary myo-inositol levels in patients with FSGS, a kidney disease characterized by scarring in the kidney's filtering units . Higher urinary myo-inositol levels were associated with poorer treatment responses, suggesting that it may serve as a biomarker for disease progression and treatment efficacy.

The mechanisms through which TMS-meso-inositol exerts its biological effects are still under investigation but are believed to involve:

- Cell Signaling : Inositols play a role in phosphoinositide signaling pathways, which are critical for various cellular functions.

- Lipid Metabolism : Inositols are involved in the synthesis of phosphatidylinositol, a key component of cell membranes.

- Insulin Sensitivity : Myo-inositol supplementation has been linked to improved insulin receptor sensitivity.

Future Directions

Research into TMS-meso-inositol's biological activity is still emerging. Future studies should focus on:

- Clinical Trials : Evaluating the efficacy of TMS-meso-inositol in various metabolic disorders.

- Mechanistic Studies : Understanding how TMS-meso-inositol interacts with cellular pathways.

- Comparative Studies : Assessing the differences between TMS-meso-inositol and other inositol derivatives.

Eigenschaften

IUPAC Name |

trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKXRNTVMCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H60O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334291 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2582-79-8 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.